molecular formula C17H13Cl2NO2S B11705969 3,6-dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide

3,6-dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11705969
M. Wt: 366.3 g/mol
InChI Key: CBGXAVDUWSRULQ-UHFFFAOYSA-N
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Description

3,6-dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichloro, ethoxyphenyl, and benzothiophene groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing reagents.

    Introduction of Chlorine Atoms: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethoxyphenyl Group: This step may involve nucleophilic substitution reactions.

    Formation of the Carboxamide Group: This can be done through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dichloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide
  • 3,6-dichloro-N-(4-ethoxyphenyl)-2-methoxybenzamide

Uniqueness

3,6-dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide stands out due to its unique benzothiophene core, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H13Cl2NO2S

Molecular Weight

366.3 g/mol

IUPAC Name

3,6-dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H13Cl2NO2S/c1-2-22-12-6-4-11(5-7-12)20-17(21)16-15(19)13-8-3-10(18)9-14(13)23-16/h3-9H,2H2,1H3,(H,20,21)

InChI Key

CBGXAVDUWSRULQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl

Origin of Product

United States

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